Clostebol

Catalog No.
S524065
CAS No.
1093-58-9
M.F
C19H27ClO2
M. Wt
322.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clostebol

CAS Number

1093-58-9

Product Name

Clostebol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H27ClO2

Molecular Weight

322.9 g/mol

InChI

InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1

InChI Key

KCZCIYZKSLLNNH-FBPKJDBXSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl

solubility

Soluble in DMSO

Synonyms

4-chloro-delta-4-androstene-3alpha-ol-17-one, clostebol

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl

The exact mass of the compound Clostebol is 322.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Clostebol (4-chloro-17β-hydroxyandrost-4-en-3-one, CAS 1093-58-9) is a synthetic anabolic-androgenic steroid (AAS) distinguished by a highly specific 4-chloro substitution on the A-ring of the testosterone skeleton. In industrial and analytical procurement, it is primarily sourced as a certified reference material (CRM) for forensic toxicology and anti-doping compliance, or as a specialized active pharmaceutical ingredient (API) precursor for localized formulations. The halogenation at the C-4 position fundamentally alters the molecule's electronic and steric properties, conferring profound resistance to key metabolic enzymes such as aromatase and 5-alpha reductase. This makes Clostebol an essential standard for isolating androgen receptor (AR)-specific signaling pathways without the confounding variables of estrogenic conversion or DHT-mediated androgenic amplification common to endogenous baselines .

Substituting Clostebol with generic testosterone or other unhalogenated analogs critically compromises experimental and analytical integrity. In in vivo or cell-based models, unmodified testosterone undergoes rapid aromatization to estradiol and 5-alpha reduction to dihydrotestosterone (DHT), introducing off-target estrogen receptor activation and disproportionate androgenic signaling in peripheral tissues. Clostebol’s 4-chloro group sterically blocks these enzymatic pathways, ensuring a purely AR-mediated, non-estrogenic response. Furthermore, in forensic and anti-doping workflows, generic steroids cannot substitute for Clostebol because the specific mass-to-charge (m/z) transitions of its halogenated metabolites (e.g., 4-chloro-androst-4-en-3α-ol-17-one) are mandatory calibration targets for meeting World Anti-Doping Agency (WADA) Minimum Required Performance Levels (MRPL) [1].

Steric Inhibition of Aromatization

The 4-chloro substitution on the A-ring of Clostebol provides a distinct steric and electronic blockade against the aromatase enzyme complex. While testosterone is readily aromatized to estradiol, introducing confounding estrogen receptor (ER) activation in biological models, Clostebol exhibits near-zero aromatization. This lack of conversion ensures that downstream phenotypic or transcriptomic effects are exclusively mediated by the androgen receptor, distinguishing it from unhalogenated baselines [1].

Evidence DimensionAromatase-mediated conversion to estrogenic metabolites
Target Compound DataHighly resistant (negligible conversion)
Comparator Or BaselineTestosterone (Readily converted to estradiol)
Quantified DifferenceComplete suppression of estrogenic off-target effects
ConditionsIn vitro/in vivo metabolic assays

Essential for researchers requiring a purely androgenic/anabolic model without the need for co-administering aromatase inhibitors.

Evasion of 5-Alpha Reductase Amplification

Unmodified testosterone is rapidly reduced by 5-alpha reductase into dihydrotestosterone (DHT), a highly potent androgen that disproportionately affects tissues like the prostate and skin. Clostebol's C-4 chlorination prevents this enzymatic reduction. Consequently, Clostebol maintains a stable anabolic-to-androgenic ratio and its activity is unaffected by the presence of 5-alpha reductase inhibitors (e.g., finasteride), unlike testosterone which relies heavily on this pathway for tissue-specific amplification [1].

Evidence DimensionSusceptibility to 5-alpha reduction
Target Compound DataResistant (does not convert to DHT analogs)
Comparator Or BaselineTestosterone (Rapidly converts to DHT)
Quantified DifferenceElimination of DHT-mediated androgenic amplification
ConditionsTissue-specific enzymatic assays

Critical for procuring an API or research compound that targets muscle/bone AR pathways without triggering severe androgenic responses in peripheral tissues.

Analytical Calibration Suitability for Forensic Workflows

As a controlled reference standard, Clostebol is utilized to calibrate high-resolution chromatographic systems for the detection of illicit doping. Its primary urinary metabolite, 4-chloro-androst-4-en-3α-ol-17-one, yields highly specific mass fragments. Validated GC-MS/MS and LC-MS/MS protocols demonstrate Limits of Detection (LOD) for Clostebol metabolites between 0.5 and 1.0 ng/mL in complex biological matrices, comfortably exceeding stringent international anti-doping MRPL requirements [1].

Evidence DimensionLimit of Detection (LOD) in urine matrices
Target Compound Data0.5 - 1.0 ng/mL
Comparator Or BaselineStandard chromatographic detection thresholds (WADA MRPL)
Quantified DifferenceHighly sensitive, specific halogenated isotopic signature
ConditionsGC-MS/MS with trimethylsilyl (TMS) derivatization

Validates the procurement of Clostebol as a high-fidelity reference material for ISO 17025 accredited analytical and forensic laboratories.

Selective Androgen Receptor (AR) Affinity

Clostebol demonstrates a highly specific binding profile, interacting directly with the androgen receptor (AR) to stimulate protein synthesis, while exhibiting zero cross-reactivity with progesterone (PR) or glucocorticoid receptors (GR). Although its absolute AR binding affinity is slightly lower than that of endogenous testosterone, its lack of PR/GR binding and inability to convert to DHT results in a highly controlled, predictable anabolic response, making it a superior baseline for selective AR-pathway mapping [1].

Evidence DimensionReceptor cross-reactivity (PR and GR)
Target Compound Data0% binding to PR/GR
Comparator Or BaselineOther synthetic AAS (Significant PR/GR cross-reactivity)
Quantified DifferenceAbsolute isolation of AR-mediated signaling
ConditionsIn vitro competitive binding assays

Ensures clean data in molecular biology assays by eliminating off-target glucocorticoid or progestogenic signaling interference.

Forensic and Anti-Doping Reference Standards

Due to its specific 4-chloro isotopic signature and highly characterized metabolites (e.g., 4-chloro-androst-4-en-3α-ol-17-one), Clostebol is an indispensable certified reference material (CRM) for calibrating GC-MS/MS and LC-MS/MS equipment in WADA-accredited and forensic toxicology laboratories[1].

Selective AR-Pathway Pharmacological Modeling

Because it resists both aromatization and 5-alpha reduction, Clostebol is the ideal in vitro and in vivo model compound for studying purely androgen receptor-mediated anabolic effects, eliminating the confounding variables of estrogenic conversion or DHT amplification [2].

Topical API Formulation Development

The halogenated structure of Clostebol provides a favorable anabolic-to-androgenic ratio, making the base compound a critical precursor for developing localized dermatological or ophthalmic therapies where systemic androgenic side effects must be strictly minimized [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

322.1699578 g/mol

Monoisotopic Mass

322.1699578 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

189 °C
189.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z7D4G976SH

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

1093-58-9

Wikipedia

Clostebol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Last modified: 08-15-2023
1: Salomone A, Gerace E, Di Corcia D, Alladio E, Vincenti M, Kintz P. Hair analysis can provide additional information in doping and forensic cases involving clostebol. Drug Test Anal. 2018 Jul 24. doi: 10.1002/dta.2469. [Epub ahead of print] PubMed PMID: 30040250.
2: Balcells G, Pozo OJ, Garrostas L, Esquivel A, Matabosch X, Kotronoulas A, Joglar J, Ventura R. Detection and characterization of clostebol sulfate metabolites in Caucasian population. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:54-63. doi: 10.1016/j.jchromb.2016.03.028. Epub 2016 Mar 21. PubMed PMID: 27085012.
3: Lu J, Fernández-Álvarez M, Yang S, He G, Xu Y, Aguilera R. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control. J Mass Spectrom. 2015 Jan;50(1):191-7. doi: 10.1002/jms.3517. PubMed PMID: 25601692.
4: Sobolevsky T, Krotov G, Dikunets M, Nikitina M, Mochalova E, Rodchenkov G. Anti-doping analyses at the Sochi Olympic and Paralympic Games 2014. Drug Test Anal. 2014 Nov-Dec;6(11-12):1087-101. doi: 10.1002/dta.1734. Epub 2014 Oct 13. PubMed PMID: 25312500.
5: Wang CC, Cheng SF, Cheng HL, Chen YL. Analysis of anabolic androgenic steroids in urine by full-capillary sample injection combined with a sweeping CE stacking method. Anal Bioanal Chem. 2013 Feb;405(6):1969-76. doi: 10.1007/s00216-012-6640-0. Epub 2012 Dec 21. PubMed PMID: 23263519.
6: Maccaroni E, Mele A, Del Rosso R, Malpezzi L. Clostebol acetate. Acta Crystallogr Sect E Struct Rep Online. 2011 Aug 1;67(Pt 8):o1952-3. doi: 10.1107/S1600536811026560. Epub 2011 Jul 9. PubMed PMID: 22090994; PubMed Central PMCID: PMC3212337.
7: Magalhães MS, Fechine FV, Macedo RN, Monteiro DL, Oliveira CC, Brito GA, Moraes ME, Moraes MO. Effect of a combination of medium chain triglycerides, linoleic acid, soy lecithin and vitamins A and E on wound healing in rats. Acta Cir Bras. 2008 May-Jun;23(3):262-9. PubMed PMID: 18552998.
8: Rodrigues KL, Caputo LR, Carvalho JC, Evangelista J, Schneedorf JM. Antimicrobial and healing activity of kefir and kefiran extract. Int J Antimicrob Agents. 2005 May;25(5):404-8. PubMed PMID: 15848295.
9: Rodrigues KL, Cardoso CC, Caputo LR, Carvalho JC, Fiorini JE, Schneedorf JM. Cicatrizing and antimicrobial properties of an ozonised oil from sunflower seeds. Inflammopharmacology. 2004;12(3):261-70. PubMed PMID: 15527550.
10: Pereira HM, Marques MA, Talhas IB, Aquino Neto FR. Incidental clostebol contamination in athletes after sexual intercourse. Clin Chem. 2004 Feb;50(2):456-7. PubMed PMID: 14752023.
11: Crabbe P, Meyer UJ, Zhi ZL, Pieraccini G, O'Keeffe M, Van Peteghem C. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study. J Anal Toxicol. 2003 May-Jun;27(4):213-20. PubMed PMID: 12820743.
12: Crabbe P, Pieraccini G, Bartolucci G, Moneti G, Van Peteghem C. Influence of Helix pomatia enzyme preparations on the oxidative conversion of some clostebol acetate metabolites in urine. J Anal Toxicol. 2002 Mar;26(2):73-80. PubMed PMID: 11916018.
13: Crabbe P, Van Peteghem C, Salden M, Kohen F. Influence of the hapten conjugation site on the characteristics of antibodies generated against metabolites of clostebol acetate. J Agric Food Chem. 2000 Aug;48(8):3633-8. PubMed PMID: 10956161.
14: Walshe M, O'Keeffe M, Le Bizec B. Studies on the determination of chlorotestosterone and its metabolites in bovine urine. Analyst. 1998 Dec;123(12):2687-91. PubMed PMID: 10435324.
15: Van Puymbroeck M, Kuilman ME, Maas RF, Witkamp RF, Leyssens L, Vanderzande D, Gelan J, Raus J. In vitro liver models are important tools to monitor the abuse of anabolic steroids in cattle. Analyst. 1998 Dec;123(12):2453-6. PubMed PMID: 10435277.
16: Vanoosthuyze K, Daeseleire E, Van Overbeke A, Van Peteghem C, Ermens A. Survey of the hormones used in cattle fattening based on the analysis of Belgian injection sites. Analyst. 1994 Dec;119(12):2655-8. PubMed PMID: 7879869.
17: Hendriks L, Gielen B, Leyssens L, Raus J. Screening for the illegal use of clostebol acetate in cattle by identification of its urinary metabolites. Vet Rec. 1994 Feb 19;134(8):192-3. PubMed PMID: 8171795.
18: Debruyckere G, de Sagher R, Van Peteghem C. Clostebol-positive urine after consumption of contaminated meat. Clin Chem. 1992 Sep;38(9):1869-73. PubMed PMID: 1526027.
19: Eberhardt G, Möhr J, Oehlert W, Schmidt E, Schmidt FW, Vondrásek P. [Controlled study of the therapeutic effect of B vitamins and an anabolic steroid in chronic hepatitis (author's transl)]. Dtsch Med Wochenschr. 1975 Oct 10;100(41):2074-82. German. PubMed PMID: 1164878.

Explore Compound Types